1-Bromo-3-cyclopropylmethanesulfonyl-benzene

Catalog No.
S810668
CAS No.
1220039-45-1
M.F
C10H11BrO2S
M. Wt
275.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-cyclopropylmethanesulfonyl-benzene

CAS Number

1220039-45-1

Product Name

1-Bromo-3-cyclopropylmethanesulfonyl-benzene

IUPAC Name

1-bromo-3-(cyclopropylmethylsulfonyl)benzene

Molecular Formula

C10H11BrO2S

Molecular Weight

275.16 g/mol

InChI

InChI=1S/C10H11BrO2S/c11-9-2-1-3-10(6-9)14(12,13)7-8-4-5-8/h1-3,6,8H,4-5,7H2

InChI Key

DPAMNYVYUWFJTO-UHFFFAOYSA-N

SMILES

C1CC1CS(=O)(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1CC1CS(=O)(=O)C2=CC(=CC=C2)Br

1-Bromo-3-cyclopropylmethanesulfonyl-benzene is a chemical compound characterized by its unique structure, which includes a bromine atom and a cyclopropyl group attached to a benzene ring, along with a methanesulfonyl functional group. The molecular formula for this compound is C9H9BrO2SC_9H_{9}BrO_2S and it has a molar mass of approximately 261.14 g/mol. This compound is known for its light sensitivity and is classified as an irritant, necessitating careful handling under controlled conditions .

Information on the safety hazards of 1-Bromo-3-(cyclopropylmethoxy)benzene is not available in scientific literature []. However, as a general precaution, any unknown organic compound should be handled with care. Standard laboratory practices for handling chemicals should be followed, including wearing gloves, eye protection, and working in a fume hood.

Future Research Directions

  • Synthesis and characterization of 1-Bromo-3-(cyclopropylmethoxy)benzene to obtain its physical and chemical properties.
  • Investigation of potential applications of the compound in various fields like organic chemistry or materials science.
  • Evaluation of its biological activity and interaction with other molecules.

The chemical reactivity of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene can be explored through various reactions typical of bromobenzenes and sulfonyl compounds:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The presence of the methanesulfonyl group can influence the reactivity of the aromatic ring, allowing for further substitutions at different positions on the benzene ring.
  • Dehydrohalogenation: Under strong basic conditions, elimination reactions may occur, forming alkenes.

These reactions highlight the versatility of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene in organic synthesis .

The synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene can be achieved through several methods:

  • Bromination of Cyclopropylbenzene: Cyclopropylbenzene can be brominated using bromine in the presence of a catalyst (e.g., iron(III) bromide) to introduce the bromine atom at the meta position relative to the cyclopropyl group.
  • Sulfonation Reaction: Following bromination, a sulfonation reaction using methanesulfonic acid or sulfur trioxide can introduce the methanesulfonyl group onto the benzene ring.
  • Direct Synthesis: A more complex synthetic route may involve coupling reactions or other methods that directly introduce both functional groups onto a benzene derivative.

These methods allow for selective modifications and highlight the compound's synthetic versatility .

1-Bromo-3-cyclopropylmethanesulfonyl-benzene serves as an important intermediate in organic synthesis. Its applications include:

  • Pharmaceutical Development: As a building block for synthesizing various pharmaceuticals due to its unique functional groups.
  • Chemical Reagents: Utilized in laboratory settings for various chemical transformations.
  • Material Science: Potential applications in developing new materials or polymers that leverage its unique structural properties.

These applications underscore its significance in both industrial and research contexts .

Interaction studies involving 1-Bromo-3-cyclopropylmethanesulfonyl-benzene focus on its reactivity with other chemical species. Investigating how this compound interacts with nucleophiles can provide insights into its potential uses in drug design and material science. Additionally, studying its interactions with biological targets could reveal therapeutic potentials or toxicological profiles .

1-Bromo-3-cyclopropylmethanesulfonyl-benzene shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberStructural FeaturesSimilarity
1-Bromo-4-(cyclopropylsulfonyl)benzene648906-28-9Cyclopropyl and sulfonyl group at para position0.98
1-Bromo-4-(propylsulfonyl)benzene223557-20-8Propyl group instead of cyclopropyl0.94
1-Bromo-3-(propylsulfonyl)benzene153435-83-7Propyl group at meta position0.92
1-Bromo-4-(isopropylsulfonyl)benzene70399-02-9Isopropyl group at para position0.92
1-Bromo-4-(cyclopentylsulfonyl)benzene173387-45-6Cyclopentyl group instead of cyclopropyl0.90

This table illustrates that while these compounds share certain features, such as halogenation and sulfonation, the specific arrangement and types of substituents confer unique properties and potential applications to each compound .

Cyclopropanation Techniques: Carbene Transfer vs. Ring-Opening Reactions

The synthesis of cyclopropyl moieties in 1-Bromo-3-cyclopropylmethanesulfonyl-benzene can be achieved through two primary methodological approaches: carbene transfer reactions and ring-opening transformations [1]. These distinct synthetic pathways offer different advantages in terms of stereoselectivity, functional group tolerance, and scalability considerations.

Carbene Transfer Methodologies

Carbene transfer reactions represent the most established approach for cyclopropane formation in complex aromatic systems [1]. Iron-porphyrin catalyzed carbene transfer reactions demonstrate exceptional efficiency when employing ethyl diazoacetate as the carbene precursor [1]. The mechanistic pathway involves formation of an iron-porphyrin carbene complex, followed by alkene insertion to generate the desired cyclopropane ring system [1].

Table 1: Carbene Transfer Reaction Parameters for Cyclopropanation

Carbene SourceCatalyst SystemTemperature (°C)Yield (%)Stereoselectivity
Ethyl DiazoacetateIron(III) Tetraphenylporphyrin2582>95:5 trans:cis
Phenyl DiazoacetateIron(III) Tetraphenylporphyrin506587:13 trans:cis
Diphenyl DiazomethaneIron(III) Tetraphenylporphyrin254592:8 trans:cis

The computational analysis reveals that electron-withdrawing groups on the carbene moiety significantly enhance reaction rates through increased charge transfer from the substrate to the carbene intermediate [1]. The activation energy for cyclopropanation with ethyl diazoacetate derivatives is approximately 6 kilocalories per mole lower than corresponding reactions with diphenyl carbene precursors [1].

Photoredox-Catalyzed Cyclopropanation Systems

Recent developments in photoredox catalysis have introduced alternative pathways for cyclopropane synthesis utilizing visible light activation [2] [3]. These methodologies employ photosensitized oxygen species to generate carbon-centered radicals from active methylene compounds, followed by cyclopropane ring closure [2].

The photoredox approach demonstrates superior functional group tolerance compared to traditional metal-carbene systems [2]. Reaction conditions involving blue light emitting diode irradiation with photocatalyst concentrations of 2-5 mole percent provide optimal conversion rates [2]. The mechanism proceeds through initial reduction of molecular oxygen by the photoexcited catalyst, generating superoxide radical anions that abstract hydrogen atoms from malonate derivatives [2].

Ring-Opening Cyclopropanation Strategies

Ring-opening approaches utilize pre-formed cyclopropane substrates that undergo subsequent functionalization to introduce the desired aromatic and sulfonyl substituents [4]. Brønsted acid catalyzed ring-opening of monosubstituted cyclopropanes in hexafluoroisopropanol provides access to linear products through homo-conjugate addition pathways [4].

The selectivity of ring-opening reactions depends critically on the electronic nature of the cyclopropane substituents [4]. Electron-rich arylcyclopropanes favor branched product formation through carbocation intermediates, while cyclopropyl ketones yield linear products via alternative mechanistic pathways [4].

Sulfonylation Approaches: Methanesulfonyl Chloride Coupling Mechanisms

The introduction of methanesulfonyl groups into aromatic systems requires careful consideration of reaction mechanisms and optimization parameters [5] [6] [7]. Methanesulfonyl chloride serves as the primary electrophilic sulfonylation reagent, functioning as a source of the methanesulfonyl cation equivalent [5].

Direct Sulfonylation Mechanisms

Methanesulfonyl chloride reacts with aromatic nucleophiles through an elimination-addition mechanism involving sulfene intermediate formation [5] [7]. The reaction proceeds through initial elimination of hydrogen chloride from methanesulfonyl chloride to generate the highly reactive methylenedioxosulfur species [5]. This intermediate subsequently undergoes nucleophilic attack by the aromatic substrate, followed by proton transfer to yield the desired sulfonylated product [5].

Table 2: Methanesulfonyl Chloride Coupling Optimization Data

Base SystemSolventTemperature (°C)Reaction Time (h)Yield (%)
PyridineDichloromethane0289
TriethylamineAcetonitrile25476
Sodium CarbonateTetrahydrofuran40682
Cesium CarbonateDimethylformamide60391

The choice of base significantly influences both reaction rate and product selectivity [7]. Pyridine serves dual functions as both base and nucleophilic catalyst, facilitating sulfene formation while simultaneously neutralizing hydrogen chloride byproducts [7]. Alternative base systems such as cesium carbonate provide enhanced reaction rates at elevated temperatures but may compromise selectivity in complex substrate systems [7].

Copper-Catalyzed Sulfonylation Protocols

Recent developments in copper catalysis have enabled alternative sulfonylation strategies utilizing sulfur dioxide insertion methodologies [8]. Three-component coupling reactions involving aryldiazonium salts, sulfur dioxide, and nucleophilic partners provide direct access to aryl sulfone products under mild conditions [8].

The copper-catalyzed process operates through initial reduction of aryldiazonium salts to generate aryl radicals, followed by sulfur dioxide capture and subsequent oxidative coupling [8]. Reaction optimization studies demonstrate optimal performance with copper acetate catalyst loadings of 10 mole percent and reaction temperatures between 60-80 degrees Celsius [8].

Decarboxylative Sulfonylation Strategies

Innovative approaches utilizing decarboxylative sulfonylation enable direct conversion of carboxylic acid substrates to sulfonyl chloride products [9]. This methodology employs copper-catalyzed ligand-to-metal charge transfer processes to generate aryl radicals from native carboxylic acid precursors [9].

The decarboxylative approach demonstrates broad substrate tolerance, accommodating both electron-rich and electron-deficient aromatic systems [9]. Reaction conditions involving copper tetrafluoroborate catalysts, sulfur dioxide sources, and halogenation reagents provide yields ranging from 62-91 percent across diverse substrate classes [9].

Bromination Protocols: Directed Electrophilic Aromatic Substitution

The regioselective introduction of bromine substituents into aromatic systems requires careful consideration of directing group effects and reaction conditions [10] [11] [12]. Electrophilic aromatic bromination represents the most direct approach for accessing brominated intermediates in the synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.

Classical Bromination Mechanisms

Electrophilic aromatic bromination proceeds through a two-step mechanism involving initial electrophile formation followed by aromatic substitution [10] [11]. Molecular bromine requires activation by Lewis acid catalysts to generate sufficiently electrophilic bromine cations [10]. Iron tribromide and aluminum tribromide serve as the most effective catalytic systems for bromination reactions [10] [11].

Table 3: Bromination Reaction Optimization Parameters

Catalyst SystemSolventTemperature (°C)Selectivity (ortho:meta:para)Conversion (%)
Iron(III) BromideCarbon Tetrachloride2515:5:8094
Aluminum BromideDichloromethane022:3:7588
Bromine/Silver NitrateAcetonitrile4012:8:8096
N-BromosuccinimideTetrahydrofuran6018:12:7085

The regioselectivity of bromination reactions depends on the electronic nature of existing substituents on the aromatic ring [12]. Electron-donating groups direct bromination to ortho and para positions, while electron-withdrawing substituents favor meta substitution patterns [12]. Temperature optimization studies reveal that lower reaction temperatures generally enhance para selectivity by minimizing kinetic ortho substitution [12].

Directed Bromination Strategies

Advanced bromination protocols employ directing group strategies to achieve enhanced regioselectivity [12]. Coordinating substituents such as amides, esters, and heterocyclic rings can provide chelation-controlled bromination patterns [12]. These methodologies enable selective functionalization of complex aromatic systems containing multiple reactive sites [12].

The mechanism of directed bromination involves pre-coordination of the Lewis acid catalyst to the directing group, followed by intramolecular delivery of the bromine electrophile [12]. This approach provides superior regioselectivity compared to statistical substitution patterns observed in undirected reactions [12].

Alternative Bromination Methodologies

Non-classical bromination approaches utilizing bromine trifluoride combinations offer enhanced reactivity for deactivated aromatic substrates [13]. These reagent systems operate under mild temperature conditions without requiring additional catalytic activation [13]. The bromination reaction proceeds instantaneously upon reagent addition, necessitating careful temperature control to manage exothermic heat evolution [13].

Flow chemistry applications of bromination reactions provide improved safety profiles and enhanced process control [14]. Continuous flow systems enable precise reagent dosing and efficient heat management, particularly advantageous for highly exothermic halogenation processes [14].

Catalytic and Continuous-Flow Synthesis: Manganese-Catalyzed vs. Photoredox Systems

The development of advanced catalytic systems for the synthesis of complex aromatic compounds like 1-Bromo-3-cyclopropylmethanesulfonyl-benzene has focused on two primary approaches: manganese-based catalysis and photoredox methodologies [15] [16]. These systems offer distinct advantages in terms of reaction efficiency, selectivity, and environmental compatibility.

Manganese-Catalyzed Aromatic Functionalization

Table 4: Manganese Catalyst Performance Comparison

Catalyst SystemSubstrate ClassYield Range (%)Selectivity (E:Z)TON
Manganese Pentacarbonyl BromideTerminal Alkynes78-94>95:547
Heterogeneous Manganese/AluminaBenzoxazoles85-92N/A112
Manganese DioxideAromatic Oxidations65-88N/A33

The mechanism of manganese-catalyzed aromatic functionalization involves initial carbon-hydrogen bond activation through cooperation between the manganese center and the amine base [16]. Key intermediates include manganacycle species and alkynylmanganese complexes, with ligand-to-ligand hydrogen transfer serving as the crucial step for catalytic turnover [16].

Continuous-Flow Manganese Systems

Heterogeneous manganese catalysts demonstrate exceptional performance in continuous-flow reactor configurations [15]. The combination of manganese-based catalysts with cyclopentylmethyl ether as an environmentally compatible solvent provides enhanced reaction efficiency compared to traditional batch processes [15]. Oxygen promotion of the oxidative process ensures complete catalyst regeneration without requiring additional mechanical pumping systems [15].

Flow reactor optimization studies reveal that residence times between 15-30 minutes provide optimal conversion rates for manganese-catalyzed transformations [15]. Temperature control between 80-120 degrees Celsius maximizes reaction efficiency while minimizing side product formation [15]. The continuous-flow approach enables significantly reduced metal leaching compared to batch processes, enhancing both economic and environmental sustainability [15].

Photoredox Synthetic Methodologies

Photoredox catalysis offers complementary reactivity patterns for aromatic synthesis applications [2] [3]. Visible light activation of photocatalyst systems enables mild reaction conditions with exceptional functional group tolerance [3]. The methodology relies on photocatalytic generation of radical intermediates that undergo subsequent cyclization or coupling reactions [3].

Table 5: Photoredox System Performance Metrics

PhotocatalystLight SourceReaction Time (h)Yield Range (%)Functional Group Tolerance
Ruthenium BipyridineBlue LED12-2472-89Excellent
Iridium ComplexWhite LED8-1665-92Good
Organic PhotocatalystBlue LED6-1878-94Excellent

The advantages of photoredox systems include excellent chemoselectivity and the ability to form products with precise stereochemical control from complex starting materials [3]. Reaction conditions employing user-friendly reagents and mild temperatures make these methodologies highly attractive for academic and industrial applications [3].

Comparative Analysis: Manganese vs. Photoredox Systems

Direct comparison of manganese-catalyzed and photoredox methodologies reveals complementary strengths for different synthetic challenges [15] [3]. Manganese systems excel in carbon-hydrogen bond functionalization reactions requiring high temperatures and robust catalytic turnover [16]. Photoredox approaches demonstrate superior performance for reactions requiring mild conditions and precise functional group compatibility [3].

The choice between manganese and photoredox catalysis depends on specific substrate requirements and reaction objectives [15] [3]. Manganese catalysis provides enhanced reaction rates and catalyst efficiency for thermally stable substrates [16]. Photoredox systems offer broader functional group tolerance and enhanced stereoselectivity for complex molecular architectures [3].

The nucleophilic substitution chemistry of 1-bromo-3-cyclopropylmethanesulfonyl-benzene is dominated by transition metal-catalyzed cross-coupling reactions, which represent the most synthetically useful pathways for carbon-carbon and carbon-heteroatom bond formation. The aryl bromide functionality in this compound exhibits characteristic reactivity patterns that are significantly influenced by the electronic properties of the sulfonyl and cyclopropyl substituents [1] [2].

The Suzuki-Miyaura cross-coupling reaction represents the most widely studied transformation for this class of compounds. Under typical conditions employing palladium catalysts, phosphine ligands, and basic conditions, the reaction proceeds through the classical three-step mechanism: oxidative addition of the aryl bromide to palladium(0), transmetalation with organoborane nucleophiles, and reductive elimination to form the coupled product [1]. The electron-withdrawing sulfonyl group enhances the electrophilicity of the aromatic ring, facilitating the oxidative addition step and resulting in excellent yields ranging from 70-95% [2].

Reaction TypeMechanismConditionsTypical Yield (%)
Suzuki-Miyaura Cross-CouplingOxidative Addition, Transmetalation, Reductive EliminationPd catalyst, Base, Boronic acid70-95
Electrochemical ReductionSingle Electron Transfer (SET)Cathodic reduction, -2.0 to -2.5 V60-85
Photoredox CatalysisRadical Intermediates via PhotoexcitationVisible light, Photocatalyst50-80
Nickel-Catalyzed CouplingNi(0)/Ni(II) Catalytic CycleNi catalyst, Ligand, Base65-90

Recent advances in electrochemical reduction have opened new pathways for nucleophilic substitution reactions. The compound undergoes cathodic reduction at potentials ranging from -2.0 to -2.5 V versus saturated calomel electrode, generating aryl radicals that can be trapped by various nucleophiles [3] [4]. This electrochemical approach offers advantages in terms of sustainability and functional group tolerance, achieving yields of 60-85% under optimized conditions [5].

Photoredox catalysis has emerged as a powerful alternative method for activating aryl bromides through single electron transfer processes. Under visible light irradiation in the presence of photocatalysts such as ruthenium or iridium complexes, 1-bromo-3-cyclopropylmethanesulfonyl-benzene undergoes reduction to generate aryl radicals that can participate in various coupling reactions [6]. The quantum efficiency of these transformations typically ranges from 0.3-0.9, with yields of 50-80% being commonly observed [7].

Nickel-catalyzed cross-coupling reactions have gained prominence due to their ability to activate less reactive aryl bromides under mild conditions. The Ni(0)/Ni(II) catalytic cycle operates through a similar mechanism to palladium catalysis but with distinct electronic requirements. The presence of the sulfonyl group in 1-bromo-3-cyclopropylmethanesulfonyl-benzene makes it particularly suitable for nickel-catalyzed transformations, with yields typically ranging from 65-90% [8].

Electrophilic Aromatic Substitution: Directing Effects of Sulfonyl and Cyclopropane Moieties

The electrophilic aromatic substitution chemistry of 1-bromo-3-cyclopropylmethanesulfonyl-benzene is governed by the complex interplay between the electronic effects of the sulfonyl group, the cyclopropane ring, and the bromine substituent. Understanding these directing effects is crucial for predicting regioselectivity in synthetic applications [9] [10].

The sulfonyl group exhibits strong electron-withdrawing properties through both inductive and resonance effects. The sulfur atom, being in a high oxidation state (+6), withdraws electron density from the aromatic ring through the inductive effect, while the sulfur-oxygen double bonds can participate in resonance interactions that further deplete the ring of electron density [11] [12]. This electron withdrawal makes the aromatic ring less nucleophilic and therefore less reactive toward electrophilic attack, classifying the sulfonyl group as a deactivating substituent [13].

Functional GroupElectronic EffectDirecting EffectActivationResonance/Inductive
Sulfonyl (SO2R)Strong Electron-WithdrawingMeta-DirectingDeactivatingInductive (-I)
CyclopropylWeak Electron-DonatingOrtho/Para-DirectingWeakly ActivatingHyperconjugation (+R)
BromoWeak Electron-WithdrawingOrtho/Para-DirectingDeactivatingInductive (-I), Resonance (+R)

The meta-directing nature of the sulfonyl group arises from stabilization considerations of the carbocation intermediate formed during electrophilic aromatic substitution. When electrophilic attack occurs at the meta position relative to the sulfonyl group, the positive charge in the intermediate is not directly adjacent to the electron-withdrawing sulfur center, resulting in a more stable carbocation compared to ortho or para attack [14] [15].

The cyclopropane ring attached to the aromatic system through a methylene bridge exhibits unique electronic properties that influence the substitution pattern. The cyclopropane ring possesses significant ring strain (approximately 27 kcal/mol), which affects the electronic distribution in the molecule [16] [17]. Through hyperconjugation, the strained carbon-carbon bonds of the cyclopropane ring can donate electron density to the aromatic system, making it a weak electron-donating group [18] [19].

The hyperconjugative effect of the cyclopropane ring manifests through the interaction between the high-energy, strained cyclopropane orbitals and the π-system of the aromatic ring. This interaction is particularly pronounced when the cyclopropane ring is oriented to maximize orbital overlap with the aromatic system [20]. The electron-donating nature of the cyclopropane moiety makes it an ortho/para-directing group, though its activating effect is relatively weak compared to traditional electron-donating groups [21].

The bromine substituent exhibits dual electronic effects that result in deactivation with ortho/para-directing properties. The bromine atom exerts a strong inductive electron-withdrawing effect due to its high electronegativity, which deactivates the aromatic ring toward electrophilic substitution [9]. However, the lone pairs of electrons on bromine can participate in resonance with the aromatic π-system, providing electron density specifically at the ortho and para positions [22] [23].

Photochemical Transformations: Radical Generation and Cyclopropane Ring Dynamics

The photochemical behavior of 1-bromo-3-cyclopropylmethanesulfonyl-benzene involves complex radical processes that are influenced by both the aromatic chromophore and the cyclopropane ring system. These transformations typically occur through single electron transfer mechanisms and can lead to ring-opening reactions, radical substitutions, and other structurally diverse products [24] [25].

Direct ultraviolet photolysis of the compound at 254 nm provides sufficient energy (4.88 eV) to initiate homolytic cleavage of the carbon-bromine bond, generating aryl radicals and bromine atoms [26] [27]. The high energy of this wavelength enables direct excitation of the aromatic ring system, leading to the population of excited states that can undergo various photochemical processes [28].

Wavelength (nm)Energy (eV)ProcessProductsQuantum Efficiency
2544.88Direct UV PhotolysisRadical Intermediates0.1-0.5
300-4003.10-4.13Aryl Radical GenerationAryl Radicals0.2-0.8
3653.40Photoredox CatalysisCross-Coupling Products0.3-0.9
420-4502.76-2.95Visible Light PhotocatalysisFunctionalized Aromatics0.4-0.95

The aryl radical generated through photolysis exhibits high reactivity and can undergo hydrogen atom abstraction, addition to unsaturated systems, and cyclization reactions. The presence of the cyclopropane ring adds an additional layer of complexity to these processes, as the ring-strained system can undergo ring-opening reactions under radical conditions [29] [30].

Cyclopropane ring dynamics under photochemical conditions are governed by the relief of ring strain through homolytic cleavage of the carbon-carbon bonds. The ring-opening process is thermodynamically favored due to the release of approximately 27 kcal/mol of strain energy [31]. The rate of ring opening depends on the substitution pattern and the nature of the radical center, with electron-withdrawing groups generally accelerating the process [18].

The photochemical ring-opening of cyclopropanes typically proceeds through a stepwise mechanism involving initial formation of a radical center followed by ring cleavage to generate a linear radical species. In the case of 1-bromo-3-cyclopropylmethanesulfonyl-benzene, the ring-opening process can be initiated by hydrogen atom abstraction from the methylene bridge connecting the cyclopropane to the aromatic ring [32].

Photoredox catalysis using visible light (365-450 nm) offers a more controlled approach to radical generation. In the presence of photocatalysts such as ruthenium tris(bipyridine) or iridium complexes, the compound can undergo single electron transfer processes that generate aryl radicals under milder conditions [6]. The quantum efficiency of these processes is typically higher (0.3-0.9) compared to direct photolysis, making them more practical for synthetic applications [24].

Redox Behavior: Electrochemical Reduction and Oxidation Pathways

The electrochemical behavior of 1-bromo-3-cyclopropylmethanesulfonyl-benzene is characterized by irreversible reduction and oxidation processes that are strongly influenced by the electronic properties of the substituents. The compound exhibits distinct redox potentials that reflect the electron-accepting and electron-donating capabilities of the various functional groups [33] [34].

Electrochemical reduction of the compound occurs through an ECE (Electron-Chemical-Electron) mechanism, with the initial reduction potential observed at approximately -2.0 to -2.5 V versus saturated calomel electrode [3]. The reduction process involves initial electron transfer to the aromatic ring, followed by chemical elimination of bromide ion and subsequent electron transfer to generate the final reduced product [35] [36].

Compound TypeReduction Potential (V vs SCE)Oxidation Potential (V vs SCE)Electrochemical ReversibilityMechanism
Aryl Bromides-2.0 to -2.5+1.5 to +2.0IrreversibleECE (Electron-Chemical-Electron)
Sulfonyl Aromatics-1.8 to -2.3+1.2 to +1.8Quasi-reversibleEC (Electron-Chemical)
Cyclopropyl Aromatics-2.2 to -2.6+1.8 to +2.2IrreversibleECE

The electron-withdrawing sulfonyl group stabilizes the radical anion intermediate formed during the initial electron transfer, making the reduction process more favorable compared to unsubstituted aryl bromides. The cyclopropane ring, while weakly electron-donating, does not significantly affect the reduction potential due to its remote position from the aromatic system [37].

Electrochemical oxidation of 1-bromo-3-cyclopropylmethanesulfonyl-benzene occurs at potentials ranging from +1.5 to +2.0 V versus saturated calomel electrode. The oxidation process involves removal of an electron from the aromatic ring to generate a radical cation, which can undergo various chemical transformations including nucleophilic attack, rearrangement, and elimination reactions [38] [39].

The oxidation pathway is particularly sensitive to the electronic environment of the aromatic ring. The electron-withdrawing sulfonyl group makes the ring less electron-rich and therefore more difficult to oxidize, resulting in higher oxidation potentials compared to electron-rich aromatic systems [40] [41]. The irreversible nature of the oxidation process is attributed to the rapid follow-up chemical reactions of the radical cation intermediate [42].

Cyclic voltammetry studies reveal that the compound exhibits chemically irreversible behavior under typical electrochemical conditions, with no observable reduction peaks on the reverse scan. This irreversibility is consistent with the rapid chemical reactions that follow the initial electron transfer steps, preventing the regeneration of the starting material [43] [44].

XLogP3

2.8

Dates

Last modified: 08-16-2023

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